Superior Dosing Efficiency in Retinal Vascular Leakage Model Compared to Aflibercept
In a rat choroidal laser trauma model of retinal vascular permeability, ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate (referred to as BT2) reduced fluorescein leakage by approximately 50%, an effect comparable to the first-line therapy aflibercept [1]. Critically, this efficacy was achieved with only two intravitreal injections of BT2 (192 μg each on days 0 and 7), whereas aflibercept required six injections (200 μg each on days 0, 3, 7, 10, 14, and 17) to achieve a similar outcome [1].
| Evidence Dimension | In vivo efficacy in reducing retinal vascular permeability |
|---|---|
| Target Compound Data | ~50% reduction in fluorescein leakage with 2 injections (192 μg each) over 21 days |
| Comparator Or Baseline | Aflibercept: ~50% reduction with 6 injections (200 μg each) over 21 days |
| Quantified Difference | Equivalent efficacy with 3-fold fewer injections |
| Conditions | Brown Norway pigmented rat model; multiple laser burns of Bruch's membrane; intravitreal administration; leakage measured by fluorescein angiography at day 21 |
Why This Matters
A simpler, less frequent dosing regimen can significantly reduce treatment burden and improve patient compliance in chronic ocular indications, directly impacting the commercial viability and procurement preference for this compound in ophthalmology research and development.
- [1] Zhu, L., et al. Thermostable small-molecule inhibitor of angiogenesis and vascular permeability that suppresses a pERK-FosB/ΔFosB–VCAM-1 axis. Science Advances, 2020, 6(31), eaaz7815. DOI: 10.1126/sciadv.aaz7815. Data from Figure 2A and associated text. View Source
